molecular formula C15H14ClN5O2 B12803823 7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine CAS No. 444576-78-7

7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine

Cat. No.: B12803823
CAS No.: 444576-78-7
M. Wt: 331.76 g/mol
InChI Key: PDSVGSZYJOFNPR-UHFFFAOYSA-N
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Description

NLCQ1 free base, also known as 4-Quinolinamine, 7-chloro-N-[3-(2-nitro-1H-imidazol-1-yl)propyl]-, is a compound with significant potential in various scientific fields. It is a hypoxia-selective cytotoxin that targets DNA through weak intercalation. This compound has been studied for its applications in cancer treatment and antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NLCQ1 free base involves several steps, starting with the preparation of the quinoline derivative. The key steps include:

Industrial Production Methods

Industrial production of NLCQ1 free base follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

NLCQ1 free base undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

    Substitution: Reagents such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

    Intercalation: This reaction typically occurs under physiological conditions, where the compound interacts with DNA in the cellular environment.

Major Products Formed

    Reduction of the nitro group: Produces the corresponding amine derivative.

    Substitution of the chlorine atom: Results in various substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

NLCQ1 free base has a wide range of scientific research applications:

Mechanism of Action

NLCQ1 free base exerts its effects primarily through DNA intercalation. This weak intercalation disrupts the DNA structure, leading to inhibition of DNA replication and transcription. The compound is particularly effective in hypoxic conditions, where it selectively targets tumor cells with low oxygen levels. The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Properties

CAS No.

444576-78-7

Molecular Formula

C15H14ClN5O2

Molecular Weight

331.76 g/mol

IUPAC Name

7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine

InChI

InChI=1S/C15H14ClN5O2/c16-11-2-3-12-13(4-6-18-14(12)10-11)17-5-1-8-20-9-7-19-15(20)21(22)23/h2-4,6-7,9-10H,1,5,8H2,(H,17,18)

InChI Key

PDSVGSZYJOFNPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-]

Origin of Product

United States

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